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Compound of Interest

Compound Name:
3-(3-Pyridin-3-yl-1,2,4-oxadiazol-

5-yl)propanoic acid

Cat. No.: B1351637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridinyl oxadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a

versatile range of biological activities. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of various pyridinyl oxadiazole derivatives, with a focus on

their anticancer and antimicrobial properties. The information is compiled from recent studies to

aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity of Pyridinyl Oxadiazole
Derivatives
Recent research has highlighted the potential of pyridinyl oxadiazole derivatives as effective

anticancer agents. The cytotoxic effects of these compounds have been evaluated against

several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a

key parameter for comparison.

Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyridinyl oxadiazole

derivatives against various cancer cell lines.
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Compound ID
Substitution
Pattern

Cancer Cell
Line

IC50 (µM) Reference

1

3,5-dichloro

substitution on

the phenyl ring

A549 (Lung) 6.99 ± 3.15

2

4-pyridinyl and

benzothiazole

moieties

CaCo-2 (Colon) 4.96

3

4-pyridinyl and

benzothiazol-4-

yl-methanol

moieties

DLD1

(Colorectal)
0.35

4

3,4-

dimethoxyphenyl

and

benzothiazole

moieties

T47D (Breast) 19.40

5

4-pyridinyl and

benzene-1,2-diol

moieties

PC-3 (Prostate) 15.7

6

2-chloropyridine

and various

substitutions

SGC-7901

(Gastric)
1.61 - 2.56

7

Quinoline and

1,3,4-oxadiazole

moieties

HepG2 (Liver) 0.8 - 1.2

8

1,4-benzodioxan

and 1,3,4-

oxadiazole

moieties

HepG2, HeLa,

SW1116,

BGC823

Lower than 110

Structure-Activity Relationship Insights:
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Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring

significantly influence anticancer activity. For instance, the presence of two chlorine atoms at

the 3 and 5 positions of the phenyl ring (Compound 1) demonstrated potent activity against

A549 lung cancer cells.

Heterocyclic Moieties: The incorporation of other heterocyclic systems, such as

benzothiazole (Compounds 2 and 3), can enhance cytotoxic effects.

Pyridine Ring Position: The position of the nitrogen atom in the pyridine ring can be critical.

Studies have shown that a 4-pyridinyl moiety is often favored for potent activity.

Linker and Core Modifications: The type of linker between the pyridinyl and oxadiazole rings,

as well as modifications to the oxadiazole core itself (e.g., 1,2,4- vs. 1,3,4-oxadiazole), can

impact the biological activity.

Antimicrobial Activity of Pyridinyl Oxadiazole
Derivatives
Pyridinyl oxadiazole derivatives have also shown promise as antimicrobial agents. Their

efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the

lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data Summary: Antimicrobial Activity
The table below presents the MIC values of representative pyridinyl oxadiazole derivatives

against common bacterial strains.
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Compound ID Bacterial Strain MIC (µg/mL) Reference

9
Staphylococcus

aureus
0.25

10 Escherichia coli 0.5

11
Staphylococcus

aureus
2

12
Staphylococcus

aureus
1

13
Staphylococcus

aureus
1-2

14
Pseudomonas

aeruginosa
0.2

15
Mycobacterium

tuberculosis
4-8 (µM)

Structure-Activity Relationship Insights:

Lipophilicity: The length of alkyl chains attached to the pyridinium ring has a notable effect on

antibacterial activity. Compounds with C10 or longer alkyl chains often exhibit significant

potency against Gram-positive bacteria like S. aureus.

Cationic Nature: The presence of a cationic pyridinium group appears to be beneficial for

antimicrobial action.

Heterocyclic Core: The specific isomer of the oxadiazole ring (e.g., 1,2,4-oxadiazole vs.

1,3,4-oxadiazole) can influence the spectrum of activity.

Substituents on the Pyridine Ring: Methyl substitution on the pyridine ring, particularly at the

4'-position, has been shown to enhance activity against Gram-positive strains.

Experimental Protocols
MTT Assay for Anticancer Activity
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The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the

yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced

is directly proportional to the number of viable cells.

Detailed Methodology:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000

cells/well and incubated for 24 hours to allow for attachment.

Compound Treatment: The cells are then treated with various concentrations of the pyridinyl

oxadiazole derivatives and incubated for a further 48-72 hours. A vehicle control (e.g.,

DMSO) and a positive control (a known anticancer drug) are included.

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh

medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plate is

then incubated for 3-4 hours at 37°C.

Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a

solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve

the formazan crystals.

Absorbance Measurement: The absorbance of the purple solution is measured using a

microplate reader at a wavelength of 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells. The IC50 value is determined by plotting the percentage of cell viability against

the compound concentration.

Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of

an antimicrobial agent.
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Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a

96-well microtiter plate. A standardized inoculum of the test microorganism is added to each

well, and the plate is incubated. The MIC is the lowest concentration of the agent that inhibits

visible growth of the microorganism.

Detailed Methodology:

Preparation of Antimicrobial Agent Stock Solution: A stock solution of the pyridinyl oxadiazole

derivative is prepared in a suitable solvent (e.g., DMSO).

Serial Dilution: A two-fold serial dilution of the compound is performed in a 96-well plate

containing a suitable broth medium (e.g., Mueller-Hinton Broth).

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to 0.5

McFarland standard) is prepared. This is then diluted to achieve a final concentration of

approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

Inoculation: Each well containing the diluted compound is inoculated with the bacterial

suspension. A positive control well (broth and bacteria, no compound) and a negative control

well (broth only) are included.

Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is

recorded as the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action: Inhibition of Cyclin-
Dependent Kinase 2 (CDK2)
Several studies suggest that a key mechanism of the anticancer activity of pyridinyl oxadiazole

derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are

crucial enzymes that regulate the cell cycle, and their dysregulation is a hallmark of many

cancers.

CDK2 Signaling Pathway and Inhibition
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The following diagram illustrates a simplified CDK2 signaling pathway and the proposed point

of intervention by pyridinyl oxadiazole derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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